1-bromo-4H,5H,6H-cyclopenta[c]thiophene
Description
Properties
Molecular Formula |
C7H7BrS |
|---|---|
Molecular Weight |
203.10 g/mol |
IUPAC Name |
3-bromo-5,6-dihydro-4H-cyclopenta[c]thiophene |
InChI |
InChI=1S/C7H7BrS/c8-7-6-3-1-2-5(6)4-9-7/h4H,1-3H2 |
InChI Key |
VVZMRVMUHBQRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CSC(=C2C1)Br |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination of Cyclopenta[c]thiophene
Overview:
This approach involves direct bromination of cyclopenta[c]thiophene under electrophilic conditions, typically using brominating agents such as N-bromosuccinimide (NBS), bromine (Br₂), or other halogenating reagents. The process exploits the electron-rich nature of the heterocyclic ring to facilitate regioselective substitution.
- Reagents: Brominating agent (e.g., NBS or Br₂), radical initiators (e.g., AIBN), solvents such as carbon tetrachloride or acetic acid.
- Conditions: Reactions are often conducted under reflux with controlled temperature to prevent over-bromination or ring degradation.
- Outcome: Selective bromination at the 1-position of cyclopenta[c]thiophene, yielding 1-bromo-4H,5H,6H-cyclopenta[c]thiophene with high regioselectivity.
Research Data:
A typical example involves NBS in acetic acid under reflux, which provides yields in the range of 60-80%. The reaction mechanism involves radical initiation, hydrogen abstraction, and subsequent substitution at the most activated site.
Bromination via Metalation and Subsequent Quenching
Overview:
This method employs directed lithiation or metalation of cyclopenta[c]thiophene, followed by quenching with a brominating reagent. It offers regioselectivity control and can be tailored for functional group compatibility.
- Reagents: n-Butyllithium (n-BuLi) as a strong base, followed by bromination with tetrabromomethane or NBS.
- Conditions: Conducted at low temperatures (−78°C) to control lithiation, then warmed gradually for bromination.
- Outcome: Formation of the brominated heterocycle with high regioselectivity, especially at the 1-position.
Research Data:
This approach is documented in heterocyclic chemistry literature, with yields typically exceeding 70%. The mechanism involves lithiation at the most acidic hydrogen, followed by electrophilic attack by bromine.
Transition Metal-Catalyzed Cross-Coupling for Bromination
Overview:
While primarily used for forming C–C bonds, palladium-catalyzed cross-coupling reactions can be adapted for halogenation of heterocycles through oxidative addition and reductive elimination steps.
- Reagents: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), bromide sources, and suitable solvents like DMF or toluene.
- Conditions: Reactions are performed under inert atmosphere at elevated temperatures (~80–120°C).
- Outcome: Bromination at specific positions, often used for derivatization rather than direct halogenation.
Research Data:
Recent studies demonstrate the efficiency of palladium-catalyzed processes in regioselective bromination, with yields around 50-70%. These methods are advantageous for subsequent functionalization.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations | Typical Yield |
|---|---|---|---|---|---|
| Electrophilic Bromination | NBS or Br₂, radical initiator | Reflux, room temperature | Simple, high regioselectivity | Over-bromination risk | 60–80% |
| Metalation + Bromination | n-BuLi, NBS | −78°C to room temp | High regioselectivity | Sensitive to moisture | >70% |
| Transition Metal-Catalyzed | Pd catalysts, Br sources | 80–120°C, inert atmosphere | Precise control, derivatization | Complex setup | 50–70% |
Research Outcomes and Optimization Strategies
Recent experimental studies emphasize the importance of reaction parameters in optimizing yield and selectivity. For example, controlling temperature and reagent stoichiometry minimizes polybromination and side reactions. Solvent choice influences the reaction rate and regioselectivity, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile often preferred.
- Electrophilic bromination in acetic acid or carbon tetrachloride is effective for large-scale synthesis.
- Metalation approaches at low temperatures provide high regioselectivity, particularly at the 1-position.
- Catalytic methods, while versatile, require careful control of reaction conditions to prevent over-oxidation or undesired by-products.
Chemical Reactions Analysis
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiophene ring.
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, substitution reactions can yield a variety of functionalized thiophene derivatives, while oxidation reactions typically produce sulfoxides or sulfones .
Scientific Research Applications
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene involves its interaction with specific molecular targets and pathways. In biological systems, the compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Electronic Properties
a. Non-Brominated Cyclopenta[c]thiophenes
- 1,3-Dimethyl-4H-cyclopenta[c]thiophene (C₉H₁₀S): Alkyl substituents at the 1- and 3-positions increase electron density in the thiophene ring, favoring electrophilic substitution reactions. The absence of bromine reduces molecular weight (compared to 193.03 g/mol for the brominated derivative) and alters reactivity pathways .
- 5-Carbomethoxy-5-phenylsulfonyl derivatives : Sulfone esters at the 5-position introduce strong electron-withdrawing groups, directing reactivity toward nucleophilic attacks rather than cross-coupling .
b. Brominated Thiophene Derivatives
- 1,3-Dibromo-4H-cyclopenta[c]thiophene-4,6(5H)-dione (C₇H₅Br₂O₂S): The presence of two bromine atoms and a dione moiety significantly lowers the HOMO-LUMO gap, making it suitable for use in medium-bandgap polymers for solar cells .
c. Simple Thiophene (C₄H₄S)
Thiophene’s planar structure and sulfur’s electron-rich nature facilitate electrophilic substitutions (e.g., sulfonation, nitration). In contrast, the fused cyclopenta ring in 1-bromo-4H,5H,6H-cyclopenta[c]thiophene introduces steric hindrance and distorts the π-electron system, reducing aromaticity and altering regioselectivity in reactions .
Key Findings :
- Electronic Effects : Bromine in 1-bromo-4H,5H,6H-cyclopenta[c]thiophene withdraws electron density, polarizing the thiophene ring and enhancing its suitability for metal-catalyzed reactions. This contrasts with alkyl-substituted derivatives, which increase electron density .
- Sulfur Reactivity : While thiophene’s sulfur participates in HDS reactions, the fused cyclopenta ring in brominated derivatives stabilizes the sulfur atom, reducing its propensity for desulfurization .
- Pharmaceutical Utility : Cyclopenta-fused bromothiophenes serve as precursors for bioactive molecules, leveraging bromine’s versatility in modular synthesis .
Biological Activity
1-Bromo-4H,5H,6H-cyclopenta[c]thiophene is a unique bicyclic compound that incorporates both cyclopentene and thiophene moieties. Its bromine substitution significantly influences its chemical reactivity and potential biological applications. This article reviews the biological activity associated with this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene is . The compound's structure can be represented as follows:
The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions that can lead to biologically active derivatives.
Anticancer Activity
Research has highlighted the potential of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene and its derivatives as anticancer agents. A study evaluated a series of cyclopenta[c]thiophene compounds against various human cancer cell lines using the National Cancer Institute's (NCI) in vitro screening panel. The findings indicated that several derivatives exhibited significant cytotoxicity, particularly against leukemia cell lines.
Table 1: Cytotoxicity of Cyclopenta[c]thiophene Derivatives
| Compound ID | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| 1f | K562 | 0.25 | High |
| 3a | HL-60 | 0.30 | High |
| 2b | MCF-7 | 0.45 | Moderate |
| 4c | HepG2 | 0.60 | Moderate |
IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanisms through which 1-bromo-4H,5H,6H-cyclopenta[c]thiophene exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
- Cell Membrane Disruption : Similar to other thiophene derivatives, it may disrupt lipid bilayers of cancer cells, leading to cell necrosis.
- Apoptosis Induction : Evidence suggests that certain derivatives can trigger apoptotic pathways in cancer cells.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for developing more effective derivatives of 1-bromo-4H,5H,6H-cyclopenta[c]thiophene. Modifications at various positions on the thiophene ring can lead to changes in biological activity:
- Position of Substituents : Substituents at the 2 or 3 positions on the thiophene ring have shown enhanced cytotoxicity.
- Nature of Substituents : Electron-withdrawing groups generally increase activity compared to electron-donating groups.
Case Studies
A notable case study involved synthesizing a series of cyclopenta[c]thiophene derivatives through nucleophilic substitution reactions. These derivatives were evaluated for their anticancer properties against two human cancer cell lines (MCF-7 and HepG2). The results indicated that some compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin.
Table 2: Comparison of Anticancer Activity
| Compound ID | IC50 (MCF-7) | IC50 (HepG2) | Comparison with Doxorubicin |
|---|---|---|---|
| Compound A | 9.39 µM | 10.25 µM | More active |
| Compound B | 28.85 µM | 23.48 µM | Comparable |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-bromo-4H,5H,6H-cyclopenta[c]thiophene, and what challenges arise during its preparation?
- The synthesis typically involves bromination of a preformed cyclopenta[c]thiophene scaffold. For example, bromination using N-bromosuccinimide (NBS) under radical or electrophilic conditions is common. Cyclization steps to form the fused thiophene-cyclopentane system may involve Friedel-Crafts alkylation or transition-metal-catalyzed reactions, as inferred from structurally related cyclopenta[b]thiophene derivatives . Key challenges include controlling regioselectivity during bromination and avoiding over-functionalization.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, with thiophene protons typically appearing downfield (δ 6.5–7.5 ppm).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS or EI-MS) and fragmentation patterns.
- X-ray Crystallography : Resolves bond lengths (e.g., C–S bonds ≈1.71 Å) and dihedral angles in the fused ring system, critical for validating theoretical models .
Advanced Research Questions
Q. How does bromine substitution influence the electronic properties of the cyclopenta[c]thiophene system, and how can these be quantified?
- Bromine’s electron-withdrawing effect reduces the HOMO-LUMO gap, enhancing electron-deficient character. This is measurable via:
- Cyclic Voltammetry : Redox potentials shift by ~0.2–0.5 V compared to non-brominated analogs.
- UV-Vis Spectroscopy : Absorption maxima (λmax) redshift due to extended conjugation.
- DFT Calculations : Predict frontier molecular orbitals and charge distribution (e.g., Mulliken charges on Br: –0.3 e) .
Q. What strategies address contradictory data in biological activity studies of brominated cyclopenta-thiophenes?
- Structure-Activity Relationship (SAR) Analysis : Compare bioactivity across derivatives with varying substituents (e.g., bromine vs. methyl groups).
- In Silico Docking : Model interactions with target proteins (e.g., kinase inhibitors) to explain potency variations.
- Dose-Response Validation : Replicate assays under standardized conditions to resolve discrepancies in IC50 values .
Q. How can regioselectivity be optimized in cross-coupling reactions involving 1-bromo-4H,5H,6H-cyclopenta[c]thiophene?
- Catalyst Screening : Pd(PPh3)4 or XPhos ligands improve Suzuki-Miyaura coupling yields at the brominated position.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity for Buchwald-Hartwig aminations.
- Computational Guidance : Transition-state modeling predicts steric and electronic barriers to coupling at alternative sites .
Methodological Guidance
Q. How to design experiments for studying the compound’s reactivity in polymerizable systems?
- Electropolymerization : Apply cyclic voltammetry in acetonitrile with 0.1 M TBAPF6 to assess oxidative polymerization thresholds.
- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition >250°C) for material science applications .
Q. What analytical workflows resolve structural ambiguities in cyclopenta-thiophene derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
